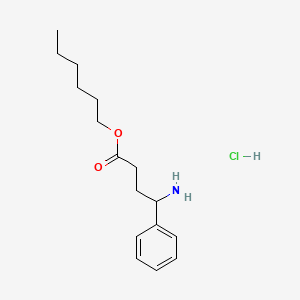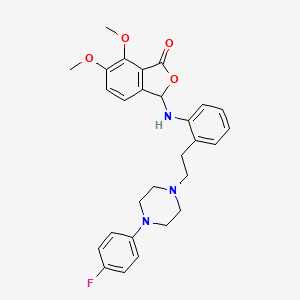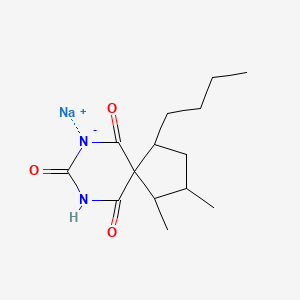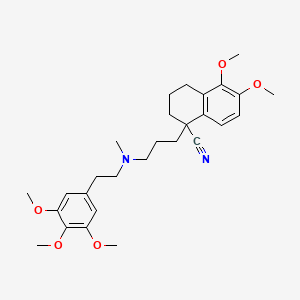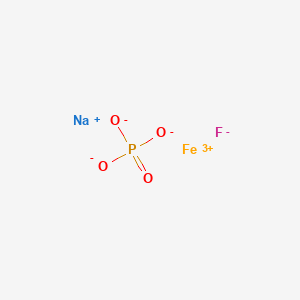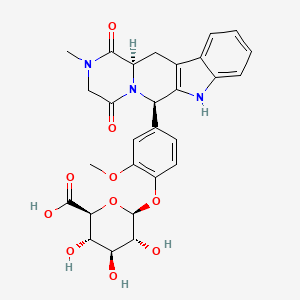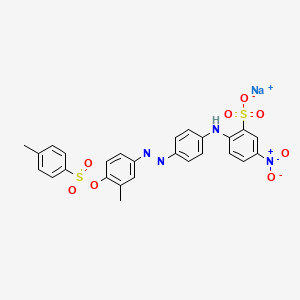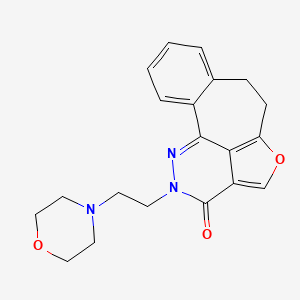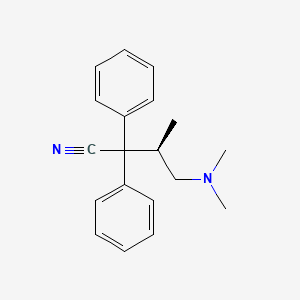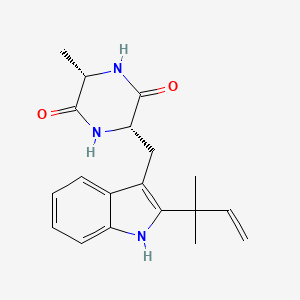
Preechinulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preechinulin is a naturally occurring indole diketopiperazine alkaloid, primarily isolated from marine fungi such as Aspergillus species. It is known for its unique structure and diverse biological activities, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Preechinulin can be synthesized through a stereoselective synthetic method involving the intramolecular cyclization of diketopiperazine moieties. The cyclization process typically occurs at temperatures around 80°C to 110°C, with minimal racemization of the stereogenic centers . Another method involves the base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with aldehydes, followed by treatment with tetra-n-butylammonium fluoride .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale fermentation of marine fungi, followed by extraction and purification processes. The specific conditions and methodologies may vary depending on the source organism and desired yield.
Chemical Reactions Analysis
Types of Reactions: Preechinulin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a substrate for cytochrome P450 monooxygenase, which catalyzes the formation of double bonds in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethylallyl diphosphate, which is used in prenylation reactions. The conditions for these reactions typically involve specific enzymes such as prenyltransferases and cytochrome P450 monooxygenases .
Major Products Formed: Major products formed from the reactions of this compound include neoechinulin A, tardioxopiperazine B, and variecolorin L. These products result from specific prenylation and oxidation reactions .
Scientific Research Applications
Preechinulin has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its antiviral properties, particularly against hepatitis C virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . Additionally, this compound exhibits anti-inflammatory, neuroprotective, and cytoprotective activities, making it a potential candidate for therapeutic applications in medicine .
Mechanism of Action
The mechanism of action of preechinulin involves its interaction with various molecular targets and pathways. It acts as an inhibitor of liver X receptors, disrupting the formation of double-membrane vesicles required for viral RNA replication . This compound also exhibits antioxidant and anti-nitration activities, protecting cells from oxidative stress and cytotoxicity .
Comparison with Similar Compounds
Preechinulin is structurally similar to other indole diketopiperazine alkaloids such as neoechinulin A, neoechinulin B, and isoechinulin A. it is unique in its specific prenylation patterns and biological activities . Neoechinulin A, for example, has a single bond between C-12 and C-20, whereas this compound has additional single bonds between C-8 and C-9 and between C-12 and C-20 .
Similar Compounds
- Neoechinulin A
- Neoechinulin B
- Isoequinulin A
- Cryptoechunilin
This compound’s unique structure and diverse biological activities make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
21008-43-5 |
|---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C19H23N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-9,11,15,21H,1,10H2,2-4H3,(H,20,24)(H,22,23)/t11-,15-/m0/s1 |
InChI Key |
LVPZJIGICMPWFH-NHYWBVRUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


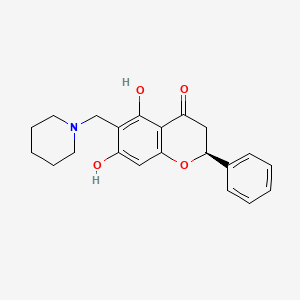

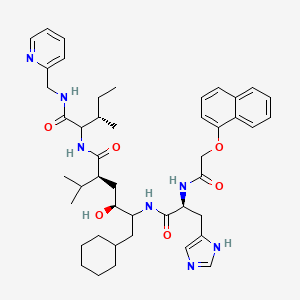
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
